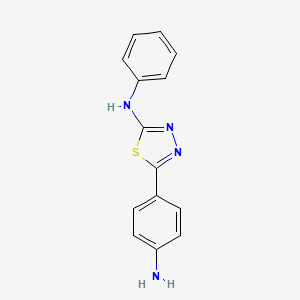

5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Descripción

5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Propiedades

IUPAC Name |

5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c15-11-8-6-10(7-9-11)13-17-18-14(19-13)16-12-4-2-1-3-5-12/h1-9H,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGBMOFHHUTWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzenesulfonamide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino groups.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds containing thiadiazole rings can inhibit cancer cell proliferation by targeting various cellular mechanisms. The mechanism often involves interference with DNA replication and cell division, which are critical processes in tumorigenesis .

In vitro studies have reported that derivatives of thiadiazole can exhibit potent cytotoxicity against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The binding interactions between these compounds and key biological targets further enhance their potential as anticancer agents .

Antimicrobial Activity

Thiadiazole compounds have also been explored for their antimicrobial properties. The presence of sulfur in the thiadiazole ring contributes to the biological activity against various bacterial strains and fungi. Studies have indicated that certain derivatives show promising results against resistant microbial strains, suggesting their potential use in developing new antimicrobial agents .

Acetylcholinesterase Inhibition

Another significant application of thiadiazole derivatives is in the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. Compounds similar to 5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine have been studied for their ability to inhibit AChE activity, thereby potentially improving cognitive function by increasing acetylcholine levels in the brain .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various thiadiazole derivatives for anticancer activity, 5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine was subjected to cytotoxicity assays against multiple cancer cell lines. Results indicated significant growth inhibition rates compared to control groups. The compound's mechanism was attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives. In vitro tests revealed that 5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiadiazole structure could enhance its efficacy against resistant strains.

Mecanismo De Acción

The mechanism of action of 5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in the active site of enzymes contributes to its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: Similar structure with different substituents on the thiadiazole ring.

Uniqueness

5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern and the presence of both amino and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Actividad Biológica

5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, therapeutic potential, and relevant case studies.

- IUPAC Name: 5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

- Molecular Formula: C14H12N4S

- CAS Number: 106346-58-1

- Molecular Weight: 268.34 g/mol

- Purity: 95% .

Antitumor Activity

Research has shown that derivatives of thiadiazole compounds exhibit notable antitumor properties. For instance, a study synthesized various 1,3,4-thiadiazole derivatives and tested them against different cancer cell lines:

These compounds demonstrated higher inhibitory activities compared to cisplatin controls, indicating promising potential as anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy of 5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has also been evaluated. In one study, various thiadiazole derivatives were tested for their antibacterial and antifungal activities against several pathogens:

| Pathogen | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 | |

| Escherichia coli | Antibacterial | 42 | |

| Aspergillus niger | Antifungal | 26.46 (vs Isoniazid control at 12) |

The results indicated that the synthesized compounds exhibited significant antibacterial and antifungal activities.

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with biological targets such as enzymes and receptors. The presence of electron-withdrawing groups enhances the interaction with microbial membranes and cellular targets. For example, halogen substitutions have been linked to increased antibacterial activity against Gram-positive bacteria .

Study on Anticancer Properties

A notable study investigated the effects of a series of thiadiazole derivatives on malignant cells using electron microscopy to observe changes in cell morphology post-treatment. The study concluded that these compounds significantly inhibited cell proliferation in breast cancer models after a three-day treatment period .

Evaluation of Antimicrobial Effects

In another research effort, a set of thiadiazole derivatives was subjected to disc diffusion methods to assess their antimicrobial properties. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting the broad-spectrum potential of these compounds .

Q & A

Q. What are the common synthetic routes for 5-(4-aminophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine?

- Methodological Answer: The synthesis typically involves cyclization reactions. For example:

- Route 1: Reacting substituted hydrazides (e.g., isonicotinoyl hydrazide) with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by cyclocondensation .

- Route 2: Using POCl₃ as a cyclizing agent with N-phenylthiosemicarbazide derivatives under reflux conditions (90°C, 3 hours). The product is precipitated by adjusting the pH to 8–9 with ammonia and recrystallized from a DMSO/water mixture .

Q. How is the compound characterized post-synthesis?

- Methodological Answer: Key techniques include:

- FT-IR: Identifies functional groups (e.g., C=N stretching at ~1555 cm⁻¹ for thiadiazole rings, NH stretches at ~3246 cm⁻¹) .

- ¹H-NMR: Confirms aromatic and aliphatic proton environments (e.g., aromatic signals at δ ~7.0–8.0 ppm) .

- X-ray crystallography: Resolves molecular geometry and hydrogen-bonding networks (e.g., dihedral angles between thiadiazole and aryl rings) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer:

- Waste disposal: Separate chemical waste and collaborate with certified biohazard treatment companies to prevent environmental contamination .

- Lab handling: Use fume hoods during synthesis steps involving volatile reagents (e.g., POCl₃) and wear appropriate PPE (gloves, lab coats) .

Advanced Research Questions

Q. How can computational methods assist in analyzing the electronic structure and reactivity of this compound?

- Methodological Answer:

- DFT calculations: Predict molecular orbitals, electrostatic potentials, and vibrational frequencies. For example, studies on analogous thiadiazoles reveal charge distribution patterns critical for biological activity .

- Hirshfeld surface analysis: Maps intermolecular interactions (e.g., N–H···N hydrogen bonds) to explain crystal packing and stability .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Methodological Answer:

- Substituent variation: Introduce electron-withdrawing/donating groups (e.g., Cl, CF₃) to the phenyl rings to modulate electronic properties and enhance interactions with biological targets. Analogous oxadiazoles show improved anticancer activity with trifluoromethyl groups .

- Hybrid scaffolds: Combine thiadiazole with pharmacophores like pyridine or morpholine sulfonyl groups to exploit synergistic effects (e.g., increased solubility or target affinity) .

Q. How do crystallographic studies inform the design of derivatives with improved stability?

- Methodological Answer:

- X-ray diffraction: Reveals conformational flexibility (e.g., dihedral angles of 18.2°–30.3° between thiadiazole and aryl rings) . Adjusting substituents to reduce torsional strain can enhance thermal stability.

- Hydrogen-bonding networks: Design derivatives with additional H-bond donors/acceptors (e.g., –NH₂ or –OH groups) to strengthen supramolecular interactions .

Q. What factorial design approaches are suitable for optimizing reaction yields?

- Methodological Answer:

- Two-level factorial design: Vary factors like temperature (80–100°C), reagent molar ratios, and solvent polarity to identify significant variables affecting yield .

- Response surface methodology (RSM): Model interactions between parameters (e.g., POCl₃ concentration vs. reaction time) to predict optimal conditions .

Q. How can AI-driven tools enhance experimental design for novel derivatives?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.